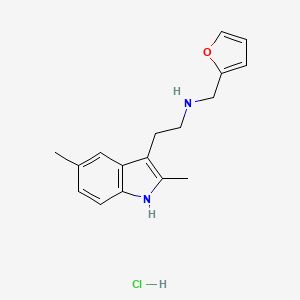

2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride

CAS No.: 1052412-17-5

Cat. No.: VC6038211

Molecular Formula: C17H21ClN2O

Molecular Weight: 304.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052412-17-5 |

|---|---|

| Molecular Formula | C17H21ClN2O |

| Molecular Weight | 304.82 |

| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C17H20N2O.ClH/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14;/h3-6,9-10,18-19H,7-8,11H2,1-2H3;1H |

| Standard InChI Key | PMYCCZNZOFQHAE-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule comprises a 2,5-dimethylindole moiety linked via an ethylamine bridge to a furan-2-ylmethyl group, with a hydrochloride counterion enhancing solubility . The indole nucleus, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, is substituted at positions 2 and 5 with methyl groups. The ethylamine chain extends from the indole’s 3-position, terminating in a furan-2-ylmethylamine group. The hydrochloride salt formation occurs at the ethylamine’s primary amine, as confirmed by its SMILES notation: CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 304.82 g/mol | |

| CAS Registry | 1052412-17-5 | |

| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine; hydrochloride |

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves coupling 2,5-dimethylindole-3-ethylamine with furan-2-ylmethyl halides under nucleophilic substitution conditions. A plausible route includes:

-

Indole Alkylation: 2,5-Dimethylindole reacts with bromoethylamine hydrobromide to form 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine.

-

Amine Functionalization: The primary amine undergoes alkylation with 2-(chloromethyl)furan in the presence of a base (e.g., KCO) to yield the tertiary amine.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability.

Optimization Challenges

Key challenges include minimizing indole N-alkylation side reactions and ensuring regioselective furan substitution. Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could enhance yields, though detailed protocols remain proprietary.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Profile

| Property | Prediction | Rationale |

|---|---|---|

| LogP (Partition Coeff.) | ~3.2 | Calculated via fragment-based methods (indole + furan hydrophobicity) |

| pKa (Amine) | ~9.5 | Typical for aliphatic amines in hydrochloride salts |

| Aqueous Solubility | Moderate (1–10 mg/mL) | Hydrochloride salt enhances polarity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume